hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium is a compound that belongs to the class of benzothiazoles, which are organic compounds containing a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One efficient protocol involves the reaction of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate under solvent-free conditions . Another method includes the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, ortho-aminothiophenol, and silica-supported sodium hydrogen sulfate . The reactions are typically carried out under solvent-free conditions or in the presence of specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with acyl chlorides and ortho-aminothiophenol can produce a variety of benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and modulate various biological pathways . The exact molecular targets and pathways involved are still under investigation, but its unique structure allows it to interact with a variety of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium include:
- 3-methyl-2-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethyl]-1,3-benzothiazol-3-ium bis(methyl sulfate)
- 3-ethyl-2-(methylthio)-1,3-benzothiazol-3-ium methyl sulfate hydrate
- 3-methyl-2-[4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butyl]-1,3-benzothiazol-3-ium bis(methyl sulfate)
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its ability to inhibit certain enzymes and modulate biological pathways makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
75896-38-7 |
---|---|
Molekularformel |
C8H9NO4S2 |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C8H8NS.H2O4S/c1-9-6-10-8-5-3-2-4-7(8)9;1-5(2,3)4/h2-6H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
LZFDWBNAQQMKQN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CSC2=CC=CC=C21.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.